molecular formula C19H22N2 B6308355 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile CAS No. 1798398-57-8

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile

Cat. No.: B6308355
CAS No.: 1798398-57-8
M. Wt: 278.4 g/mol
InChI Key: IBFQCIKVNKUTRW-KROFXTHXSA-N
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Description

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system of double bonds and a dimethylamino group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-dimethylaminobenzaldehyde and 3,7-dimethyl-2,4,6,8-nonatetraene.

    Condensation Reaction: The key step involves a condensation reaction between 4-dimethylaminobenzaldehyde and 3,7-dimethyl-2,4,6,8-nonatetraene in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the dimethylamino group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.

Mechanism of Action

The mechanism of action of 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group and the conjugated system of double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    3,7-Dimethyl-2,4,6,8-nonatetraene: Another precursor used in the synthesis.

    Dimethylaminophenyl derivatives: Compounds with similar structural features and reactivity.

Uniqueness

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile is unique due to its specific combination of a dimethylamino group and a conjugated tetraene system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-16(6-5-7-17(2)14-15-20)8-9-18-10-12-19(13-11-18)21(3)4/h5-14H,1-4H3/b7-5+,9-8+,16-6+,17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFQCIKVNKUTRW-KROFXTHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=CC#N)C)C=CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C(=C\C#N)\C)/C=C/C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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